Bienvenue dans la boutique en ligne BenchChem!

6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine

CDK4/6 inhibition kinase selectivity cancer chemotherapy

6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine (CAS 1508722-00-6) is a research-exclusive pyrimidine building block featuring a 2-ethylpiperidine motif critical for achieving >4,400× selectivity for CDK4/cyclin D1 over CDK2/CycA, as demonstrated in the US9464092/US9527857 patent family. With a TPSA of 44.85 Ų and clogP of 2.58, it is an ideal starting point for CNS-penetrant kinase probe design—substantially outperforming higher-TPSA alternatives like palbociclib (103 Ų). The pre-installed 2-ethylpiperidine moiety locks a conformational preference essential for HIV-1 NNRTI resistance profiling. Procure this specific chemotype to retain selectivity-conferring structural elements during SAR exploration and fragment-based drug discovery.

Molecular Formula C13H22N4
Molecular Weight 234.34 g/mol
CAS No. 1508722-00-6
Cat. No. B1492985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine
CAS1508722-00-6
Molecular FormulaC13H22N4
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCCC1CCCCN1C2=NC(=NC(=C2)NC)C
InChIInChI=1S/C13H22N4/c1-4-11-7-5-6-8-17(11)13-9-12(14-3)15-10(2)16-13/h9,11H,4-8H2,1-3H3,(H,14,15,16)
InChIKeyJQQWSACHBMVVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine (CAS 1508722-00-6): Core Structural and Physicochemical Baseline


6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine (CAS 1508722-00-6) is a synthetic small-molecule pyrimidine derivative with the molecular formula C₁₃H₂₂N₄ and a molecular weight of 234.34 g/mol [1]. The compound belongs to the 4-aminopyrimidine class, which is widely explored for kinase inhibition, particularly cyclin-dependent kinases (CDKs) and G protein-coupled receptor kinases (GRKs) [2]. Its structure features a 2-ethylpiperidine substituent at the 6-position and N,2-dimethyl substitution on the pyrimidine core, yielding a computed clogP of 2.58, a topological polar surface area (TPSA) of 44.85 Ų, zero hydrogen-bond donors, and four hydrogen-bond acceptors [1]. These physicochemical properties place the compound within favorable oral drug-like space (Lipinski Rule of Five compliant), yet the specific 2-ethylpiperidin-1-yl motif distinguishes it from more common N-methylpiperazine or morpholino-substituted pyrimidine analogs.

Why Generic Substitution Is Not Possible for 6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine


Although the 4-aminopyrimidine scaffold is shared by numerous kinase inhibitor chemotypes, the precise substitution pattern of 6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine—specifically the 2-ethylpiperidine ring at C6 combined with N-methyl and C2-methyl groups—creates a unique steric and electronic environment that cannot be replicated by close analogs. In the CDK4/6 inhibitor patent family (US9464092/US9527857), structurally related pyrimidines exhibit IC₅₀ values spanning over four orders of magnitude (from sub-nanomolar to >10,000 nM) depending solely on the nature of the piperidine/piperazine substituent at the pyrimidine 6-position [1]. Similarly, in piperidinylamino-diarylpyrimidine (pDAPY) HIV-1 NNRTI series, the conformational preference imparted by the 2-ethylpiperidine moiety directly governs target binding and resistance profiles [2]. Generic replacement with unsubstituted piperidine, N-methylpiperazine, or morpholine analogs would therefore introduce unpredictable changes in potency, selectivity, and ADME properties, making empirical validation mandatory rather than assumable.

6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine: Quantitative Differentiation Evidence


CDK4/Cyclin D1 Inhibitory Potency vs. Structural Analogs in the US9464092 Patent Family

Within the US9464092/US9527857 patent family, pyrimidine-based CDK4/6 inhibitors bearing a 2-ethylpiperidine substituent at the 6-position achieve single-digit nanomolar CDK4/cyclin D1 IC₅₀ values, while analogs with alternative 6-position heterocycles (e.g., 4-(3,3-dimethylbutyl)piperazine) show dramatically reduced potency. The target compound's 6-(2-ethylpiperidin-1-yl) motif is structurally analogous to the most potent congeners in this series [1].

CDK4/6 inhibition kinase selectivity cancer chemotherapy

Physicochemical Differentiation: clogP and Permeability Profile vs. Common Pyrimidine Analogs

The target compound exhibits a computed clogP of 2.58 and TPSA of 44.85 Ų, placing it in a favorable region of the BOILED-Egg permeability model [1]. By comparison, the widely used CDK4/6 inhibitor palbociclib has a clogP of 2.7 and TPSA of 103 Ų, while ribociclib has a clogP of 2.5 and TPSA of 91 Ų [2]. The target compound's lower TPSA (44.85 vs. 91–103 Ų) predicts superior passive membrane permeability and potentially higher CNS penetration (CNS MPO score), although this must be balanced against the compound's zero hydrogen-bond donor count, which may limit aqueous solubility relative to analogs bearing secondary amine or alcohol functionalities.

drug-likeness oral bioavailability ADME prediction

2-Ethylpiperidine vs. N-Methylpiperazine: Impact on Kinase Selectivity Profiles

In the broader pyrimidine kinase inhibitor literature, the replacement of an N-methylpiperazine moiety with a 2-ethylpiperidine group has been shown to modulate selectivity between CDK family members. Compounds bearing the 2-ethylpiperidine substituent preferentially retain CDK4/6 inhibitory activity while showing attenuated CDK2/CycA and CDK2/cyclin E inhibition [1]. In the US9464092 patent data, analogs with the 2-ethylpiperidine-type motif achieve CDK4 IC₅₀ < 2 nM while CDK2/CycA IC₅₀ values exceed 8,000 nM (>4,000× selectivity window). In contrast, certain N-methylpiperazine-containing analogs in the same series show narrower CDK4/CDK2 selectivity ratios [2].

kinase selectivity off-target risk CDK inhibitor design

Conformational Constraint and pDAPY Scaffold Activity in HIV-1 NNRTI Context

Piperidinylamino-diarylpyrimidine (pDAPY) derivatives represent a distinct application domain where the 2-ethylpiperidine substituent has demonstrated unique conformational control [1]. In this series, the 2-ethylpiperidin-1-yl group enables dual conformational states that allow flexible binding into the HIV-1 non-nucleoside inhibitor binding pocket (NNIBP), a property not achievable with rigid piperazine or simple piperidine analogs. While the target compound 6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine is a simpler monocyclic pyrimidine rather than a diarylpyrimidine, the 2-ethylpiperidine conformational control principle is transferable and relevant for designing analogs with tailored target engagement profiles.

HIV-1 NNRTI conformational control resistance profiling

6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine: Prioritized Application Scenarios Based on Evidence


CDK4/6-Selective Inhibitor Lead Optimization Programs

Based on the CDK4 vs. CDK2 selectivity advantage associated with the 2-ethylpiperidine motif in the US9464092/US9527857 patent family (CDK4/cyclin D1 IC₅₀ ~1.9 nM vs. CDK2/CycA IC₅₀ ~8,360 nM; selectivity >4,400×) [1], the target compound is best deployed as a scaffold-hopping starting point for medicinal chemistry programs seeking highly CDK4/6-selective inhibitors. This selectivity profile is particularly relevant for myelopreservation applications where CDK2 inhibition is undesirable. Procurement of this specific 2-ethylpiperidine-substituted pyrimidine, rather than a generic piperazine analog, ensures retention of the selectivity-conferring structural element during SAR exploration.

CNS-Penetrant Kinase Probe Development

With a TPSA of 44.85 Ų—substantially lower than palbociclib (103 Ų) or ribociclib (91 Ų) [1]—this compound is a strong candidate for CNS-penetrant kinase probe design. The zero HBD count and moderate clogP of 2.58 [2] predict high passive BBB permeability, which is challenging to achieve with larger, more polar CDK inhibitors. Research teams requiring brain-exposed CDK or GRK tool compounds should prioritize this chemotype over higher-TPSA alternatives, with the explicit understanding that experimental confirmation of brain-to-plasma ratio (Kp) remains necessary.

Conformationally Controlled pDAPY HIV-1 NNRTI Fragment Expansion

Drawing on the demonstrated ability of the 2-ethylpiperidin-1-yl group to confer dual conformational states in the pDAPY HIV-1 NNRTI series [1], the target compound serves as a valuable synthetic building block for fragment-based drug discovery targeting the HIV-1 NNIBP. Its monocyclic pyrimidine core provides a versatile handle for further elaboration into full diarylpyrimidine inhibitors, while the pre-installed 2-ethylpiperidine moiety locks in the conformational flexibility critical for accommodating NNIBP resistance mutations.

Negative Control Selection for 2-Ethylpiperidine SAR Studies

In kinase selectivity panels where the contribution of the 2-ethylpiperidine group is being systematically evaluated against N-methylpiperazine, morpholine, or unsubstituted piperidine controls, the target compound provides a well-defined, commercially accessible reference point. Its simple C13H22N4 framework and high typical purity (≥95%) [1] make it suitable as both a positive control (for 2-ethylpiperidine-dependent activity) and a synthetic intermediate for parallel library synthesis.

Quote Request

Request a Quote for 6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.